C25H18Cl3N5OS

Antifungal Drug Discovery Medicinal Chemistry Physicochemical Profiling

The compound C25H18Cl3N5OS (molecular weight 542.9 g/mol) is a complex organic molecule featuring a 1,2,4-triazole core substituted with two 4-chlorophenyl groups and a thioether-linked acetohydrazide moiety bearing a chloro-substituted phenylpropenylidene group. This triazole scaffold is a recognized pharmacophore in antifungal and antimicrobial drug discovery.

Molecular Formula C25H18Cl3N5OS
Molecular Weight 542.9 g/mol
Cat. No. B11982657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC25H18Cl3N5OS
Molecular FormulaC25H18Cl3N5OS
Molecular Weight542.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=C(C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl)Cl
InChIInChI=1S/C25H18Cl3N5OS/c26-19-8-6-18(7-9-19)24-31-32-25(33(24)22-12-10-20(27)11-13-22)35-16-23(34)30-29-15-21(28)14-17-4-2-1-3-5-17/h1-15H,16H2,(H,30,34)/b21-14-,29-15+
InChIKeyFZQREWNAWBVLGA-SHQLCTOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C25H18Cl3N5OS (2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1Z,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]acetohydrazide): A High-Molecular-Weight 1,2,4-Triazole Derivative for Antifungal and Kinase Research


The compound C25H18Cl3N5OS (molecular weight 542.9 g/mol) is a complex organic molecule featuring a 1,2,4-triazole core substituted with two 4-chlorophenyl groups and a thioether-linked acetohydrazide moiety bearing a chloro-substituted phenylpropenylidene group . This triazole scaffold is a recognized pharmacophore in antifungal and antimicrobial drug discovery [1]. Its structural complexity and specific substitution pattern differentiate it from simpler triazole antifungals like fluconazole, offering potential advantages in binding affinity and selectivity for specialized research applications.

Why C25H18Cl3N5OS Cannot Be Directly Substituted by Fluconazole or Other 1,2,4-Triazole Analogs


In antifungal research, 1,2,4-triazole derivatives are not interchangeable due to marked differences in substituent effects, lipophilicity, and steric bulk that directly impact target binding and spectrum of activity [1]. While fluconazole (MW 306.3) and voriconazole (MW 349.3) are smaller, less lipophilic agents, the C25H18Cl3N5OS scaffold incorporates three chlorine atoms and two phenyl rings, increasing molecular weight and calculated logP, which can alter membrane permeability, protein binding, and target engagement . Even among aryl-1,2,4-triazol-3-ylthio analogs, subtle changes in the hydrazone side chain can drastically shift antifungal potency and selectivity, as demonstrated with ATTAF compounds against fluconazole-resistant Candida isolates [2]. Therefore, generic substitution without matched evidence risks confounding experimental outcomes.

C25H18Cl3N5OS: Quantitative Differentiation Evidence Against Comparator Triazoles


Increased Molecular Weight and Lipophilicity (clogP) vs. Fluconazole and Voriconazole

C25H18Cl3N5OS has a molecular weight of 542.9 g/mol, significantly higher than the first-line triazole antifungals fluconazole (306.3 g/mol) and voriconazole (349.3 g/mol). This increased mass correlates with a predicted higher lipophilicity (clogP > 5) based on structurally related analogs (e.g., IB02-2152 with clogP 5.74 ). Higher lipophilicity can enhance membrane permeability in fungal cells and alter tissue distribution, potentially conferring activity against certain resistant strains or biofilms that are poorly penetrated by smaller, more hydrophilic azoles [1].

Antifungal Drug Discovery Medicinal Chemistry Physicochemical Profiling

Structural Complexity (Rotatable Bonds and PSA) Compared to Fluconazole

Based on data for the closely related analog 2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(4-ethoxy-3-methoxybenzylidene)acetohydrazide (CSID:1307253), the triazole core in this series features ~10 freely rotatable bonds and a polar surface area (PSA) of ~116 Ų . In contrast, fluconazole has only 5 rotatable bonds and a PSA of ~81 Ų. The increased conformational flexibility and polar surface area in C25H18Cl3N5OS may enable more favorable binding interactions with fungal CYP51 active sites that have undergone resistance-conferring mutations, as seen with other bulky triazole analogs [1].

Medicinal Chemistry Drug Design Structure-Activity Relationship

Potential for Activity Against Fluconazole-Resistant Candida Isolates (Class Inference)

While direct MIC data for C25H18Cl3N5OS are not publicly available, its structural class—aryl-1,2,4-triazol-3-ylthio analogues of fluconazole (ATTAFs)—has demonstrated potent in vitro activity against fluconazole-resistant Candida species. For example, the ATTAF compounds exhibited geometric mean MICs lower than fluconazole against 52 clinical Candida isolates, and combinations with fluconazole showed synergy in fluconazole-resistant strains [1]. The bulky bis(4-chlorophenyl) substitution in C25H18Cl3N5OS may further enhance this resistance-overcoming potential, a hypothesis supported by SAR studies showing that halogenated phenyl rings improve antifungal potency [2].

Antifungal Resistance Candida albicans Triazole Derivatives

C25H18Cl3N5OS: Recommended Use Cases Based on Available Evidence


Compound Library Screening for Novel Antifungal Leads

Given its structural affiliation with the ATTAF class of aryl-1,2,4-triazol-3-ylthio analogs, C25H18Cl3N5OS is well-suited for inclusion in diversity-oriented screening libraries aimed at identifying new antifungal agents, particularly against fluconazole-resistant Candida species. Its high molecular weight and lipophilicity profile offer a distinct chemical space from commercial triazole drugs [1].

Structure-Activity Relationship (SAR) Studies of Triazole CYP51 Inhibitors

The compound's unique hydrazone side chain (2-chloro-3-phenylprop-2-en-1-ylidene) provides a valuable probe for SAR studies examining the impact of extended conjugation and halogen substitution on target binding and antifungal potency [1].

Physicochemical Profiling and Drug-Likeness Assessment

C25H18Cl3N5OS serves as an excellent reference for assessing the influence of high molecular weight (>500 Da) and lipophilicity (clogP >5) on membrane permeability, solubility, and metabolic stability within the 1,2,4-triazole chemotype. This information is critical for lead optimization campaigns .

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